molecular formula C18H11BrN4O2S B2435258 (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile CAS No. 1322014-52-7

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile

Cat. No. B2435258
CAS RN: 1322014-52-7
M. Wt: 427.28
InChI Key: FTFIVWDMMYGZRP-RAXLEYEMSA-N
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Description

“(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile” is a chemical compound that has been studied for its potential antimicrobial and anticancer properties . It is a derivative of 4-(4-bromophenyl)-thiazol-2-amine .


Synthesis Analysis

The compound is synthesized as part of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by physicochemical and spectral characteristics . The NMR and IR data provided detailed information about the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were confirmed by spectroanalytical data . The NMR and IR data provided detailed information about the structure .

Scientific Research Applications

Photoluminescence Characteristics

The compound has been studied for its photoluminescence characteristics. A derivative of this compound, synthesized through a base-catalyzed condensation reaction, demonstrated green fluorescence in both solid state and CH2Cl2 solution under UV irradiation, indicating its potential in optoelectronic applications and materials science research (Xu, Yu, & Yu, 2012).

Reduction Reactions and Structural Analysis

In another study, the reduction of a similar compound yielded prop-1-ene derivatives. The structure of these derivatives was confirmed by X-ray diffraction analysis, contributing to the understanding of chemical transformations and structural properties of such compounds (Frolov et al., 2005).

Biphenyl Derivatives and Photophysical Properties

The synthesis of biphenyl derivatives containing this compound was explored. These derivatives were characterized using various spectroscopic techniques, with a focus on their UV-Vis absorption and photoluminescence spectra, showing relevance in photophysical studies (Li et al., 2010).

Optoelectronic Device Applications

A study designed thiophene dyes, including derivatives of this compound, for enhanced nonlinear optical limiting. These compounds showed promise for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Photoinduced Birefringence in Polymers

The compound's derivatives were used in the study of photoinduced birefringence in polymers, specifically in poly(methyl methacrylate) thin films. This study is significant in the field of materials science, particularly in developing photoresponsive materials (Szukalski et al., 2015).

Synthesis and Structure in Organic Chemistry

Research has been conducted on the synthesis and structure of related acrylonitriles, with an emphasis on regioselective bromination and characterization using NMR spectroscopy and X-ray diffraction, contributing to organic synthesis and structural chemistry (Pakholka et al., 2021).

Antimicrobial Activity

Studies on derivatives of this compound have explored their antimicrobial activities, assessing their potential as antibacterial and antifungal agents, which is crucial in the development of new pharmaceuticals (Ulusoy et al., 2002).

Mechanism of Action

The compound has been evaluated for its in vitro antimicrobial activity against bacterial and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . Molecular docking studies were carried out to study the binding mode of active compounds with receptor .

properties

IUPAC Name

(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN4O2S/c19-14-7-5-12(6-8-14)16-11-26-18(22-16)13(9-20)10-21-15-3-1-2-4-17(15)23(24)25/h1-8,10-11,21H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFIVWDMMYGZRP-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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